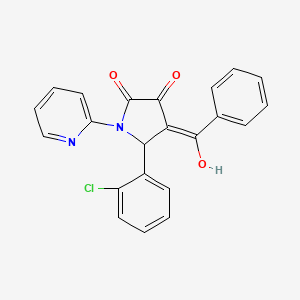![molecular formula C15H13ClN2O3 B5501547 4-chloro-N-{[(3-methoxyphenyl)amino]carbonyl}benzamide](/img/structure/B5501547.png)
4-chloro-N-{[(3-methoxyphenyl)amino]carbonyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of closely related compounds involves multi-step chemical processes. For instance, Standridge and Swigor (1991) detailed the synthesis of 4‐amino‐5‐chloro‐N[2‐(diethylamino)ethyl]‐2‐[(butan‐2‐on‐3‐yl)oxy]‐[carbonyl-14C]benzamide hydrochloride through a 7-step sequence, highlighting the complexity of synthesizing such benzamide derivatives (Standridge & Swigor, 1991).
Molecular Structure Analysis
Molecular structure analysis of similar compounds has been conducted using techniques like X-ray diffraction, which sheds light on the atomic configuration and spatial arrangement. Demir et al. (2015) analyzed the structure of 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide using X-ray diffraction, demonstrating the compound's triclinic system and providing detailed geometric parameters (Demir et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving benzamide derivatives often involve interactions with other chemical entities leading to the formation of new compounds. Kara et al. (2013) discussed the synthesis and characterization of 4-chloro-N-(2-methoxyphenyl)benzamidoxime, highlighting the types of chemical reactions and properties such as intramolecular hydrogen bonding important for understanding the chemical behavior of such compounds (Kara et al., 2013).
Physical Properties Analysis
The physical properties of benzamide derivatives, including their polymorphic forms, melting points, and stability, are crucial for their practical applications. Yanagi et al. (2000) prepared and characterized two crystalline forms of a similar compound, providing insights into its thermal behavior and stability through X-ray powder diffractometry and thermal analysis (Yanagi et al., 2000).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity and interaction with other molecules, is essential for the application of benzamide derivatives. Research on compounds like 4-chloro-N-(2-methoxyphenyl)benzamidoxime provides insights into their hydrogen bonding capabilities, which are significant for their chemical properties (Kara et al., 2013).
Aplicaciones Científicas De Investigación
Antihypertensive Activity
Research on related compounds, such as the series of novel 3-[(substituted-carbonyl)amino]-2H-1-benzopyran-4-ols, has shown promising antihypertensive activity. These compounds, similar in structure to 4-chloro-N-{[(3-methoxyphenyl)amino]carbonyl}benzamide, were effective in reducing blood pressure in spontaneously hypertensive rats (Cassidy et al., 1992).
Crystal Forms and Characterization
The study of crystalline forms of compounds similar to 4-chloro-N-{[(3-methoxyphenyl)amino]carbonyl}benzamide, like TKS159, reveals insights into their physical properties. These studies involve X-ray powder diffractometry, thermal analysis, and spectroscopic methods, providing valuable information for pharmaceutical formulation and stability (Yanagi et al., 2000).
Gastrointestinal Motility
Benzamide derivatives, including those structurally related to 4-chloro-N-{[(3-methoxyphenyl)amino]carbonyl}benzamide, have been investigated for their potential to treat gastrointestinal disorders. They have shown effectiveness in promoting gastrointestinal motility, which is essential in conditions like gastroparesis (Sonda et al., 2003).
Antimicrobial Activity
Some benzamide derivatives demonstrate antimicrobial activities. Research into compounds like 4-chloro-N-{[(3-methoxyphenyl)amino]carbonyl}benzamide can lead to the development of new antimicrobial agents, providing alternatives in the fight against resistant bacterial and fungal strains (Bektaş et al., 2010).
Neuroleptic Activity
Benzamide derivatives are being explored for their potential neuroleptic (antipsychotic) activity. Their effect on neurotransmitter systems makes them candidates for treating psychiatric disorders such as schizophrenia (Iwanami et al., 1981).
Propiedades
IUPAC Name |
4-chloro-N-[(3-methoxyphenyl)carbamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-21-13-4-2-3-12(9-13)17-15(20)18-14(19)10-5-7-11(16)8-6-10/h2-9H,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFDCIPBMXKOMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(3-methoxyphenyl)carbamoyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea](/img/structure/B5501470.png)
![6-methoxy-N-{2-[4-(thiomorpholin-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}pyrimidin-4-amine](/img/structure/B5501475.png)

![3-{3-(3-chlorophenyl)-4-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5501498.png)
![N-4-biphenylyl-4-[(dimethylamino)methyl]-4-hydroxy-1-azepanecarboxamide](/img/structure/B5501501.png)
![N-[2-(4-ethylphenyl)ethyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5501513.png)
![N-ethyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5501514.png)


![4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5501537.png)
![2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5501555.png)
![3-methyl-8-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5501558.png)
![3-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5501562.png)
![7-[(2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5501564.png)